1-{[4-(phenylsulfonyl)phenyl]carbonyl}octahydroquinolin-4(1H)-one
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Overview
Description
1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE is a complex organic compound with a unique structure that includes a quinolinone core, a phenylsulfonyl group, and a benzoyl moiety
Preparation Methods
The synthesis of 1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenylsulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target.
Comparison with Similar Compounds
1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE can be compared with similar compounds such as:
N-Acyl-α-amino ketones: These compounds share structural similarities and are also studied for their biological activities.
1,3-Oxazole derivatives: These compounds have similar applications in medicinal chemistry and material science.
The uniqueness of 1-[4-(PHENYLSULFONYL)BENZOYL]OCTAHYDRO-4(1H)-QUINOLINONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO4S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)benzoyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C22H23NO4S/c24-21-14-15-23(20-9-5-4-8-19(20)21)22(25)16-10-12-18(13-11-16)28(26,27)17-6-2-1-3-7-17/h1-3,6-7,10-13,19-20H,4-5,8-9,14-15H2 |
InChI Key |
ACKHYAGNJYIIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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